molecular formula C17H12N4S4 B2715248 7-methyl-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine CAS No. 890940-96-2

7-methyl-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine

Cat. No.: B2715248
CAS No.: 890940-96-2
M. Wt: 400.55
InChI Key: GOUIUERENWNYTO-UHFFFAOYSA-N
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Description

7-methyl-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine is a useful research compound. Its molecular formula is C17H12N4S4 and its molecular weight is 400.55. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activities

Benzothiazole derivatives have been synthesized and evaluated for their antitumor effects against various cancer cell lines. For instance, a study by Abd El-All et al. (2015) presented the synthesis of thiazolo[3,2‐a]pyrimidine derivatives bearing a benzimidazole moiety, which showed potent antitumor activity and Aurora A kinase and KSP inhibitory activities. Similarly, benzothiazole derivatives have been identified as core structures in the development of pharmaceutically important agents, including anti-HIV agents, antibacterial compounds, and various receptor ligands, highlighting their versatility in drug development as documented by Ma et al. (2011).

Antimicrobial and Antifungal Properties

Benzothiazole derivatives have also been investigated for their potent antibacterial and entomological activities. For example, Chaudhary et al. (2011) reported the synthesis and evaluation of benzothiazole derivatives containing benzimidazole and imidazoline moieties, showcasing their significant antibacterial and antifungal activities Chaudhary et al. (2011). These findings suggest that benzothiazole derivatives could serve as promising candidates for developing new antimicrobial agents.

Synthesis and Characterization

The synthesis and characterization of benzothiazole derivatives are key areas of research, providing insights into their chemical properties and potential applications. Studies have demonstrated various synthetic routes and characterizations of benzothiazole and its derivatives, emphasizing their broad utility in medicinal chemistry and material science. For instance, Servi et al. (2005) explored the synthesis and antimicrobial activity of methyl N-arylthiocarbamates and dimethyl N-aryldithiocarbonimidates, revealing their application in combating microbial resistance Servi et al. (2005).

Properties

IUPAC Name

7-methyl-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4S4/c1-8-18-11-5-6-12-15(14(11)23-8)25-17(20-12)21-16-19-10-4-3-9(22-2)7-13(10)24-16/h3-7H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOUIUERENWNYTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC4=NC5=C(S4)C=C(C=C5)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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